molecular formula C9H17ClO2 B8016356 ethyl 5-chloro-2,2-dimethylpentanoate CAS No. 149105-21-5

ethyl 5-chloro-2,2-dimethylpentanoate

Cat. No.: B8016356
CAS No.: 149105-21-5
M. Wt: 192.68 g/mol
InChI Key: JSDXRSMEHQICCL-UHFFFAOYSA-N
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Description

ethyl 5-chloro-2,2-dimethylpentanoate is a chemical compound with the molecular formula C9H17ClO2. It is an ester derivative of 5-chloro-2,2-dimethylpentanoic acid and is used in various chemical reactions and industrial applications .

Preparation Methods

The synthesis of ethyl 5-chloro-2,2-dimethylpentanoate can be achieved through several methods. One common approach involves the esterification of 5-chloro-2,2-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

ethyl 5-chloro-2,2-dimethylpentanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl 5-chloro-2,2-dimethylpentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2,2-dimethylpentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes involved in metabolic pathways, leading to the formation of active metabolites. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

ethyl 5-chloro-2,2-dimethylpentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

ethyl 5-chloro-2,2-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDXRSMEHQICCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465408
Record name 5-Chloro-2,2-dimethylpentanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149105-21-5
Record name 5-Chloro-2,2-dimethylpentanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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